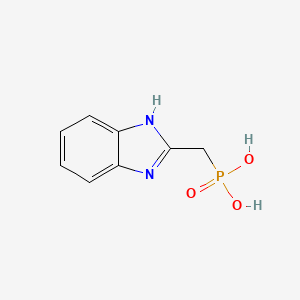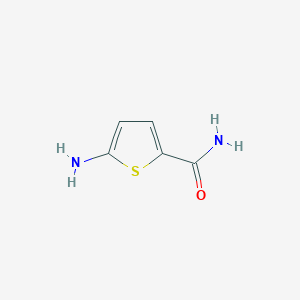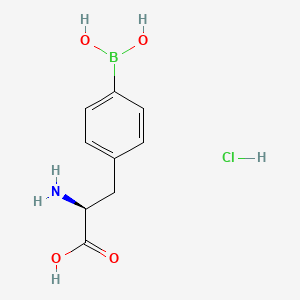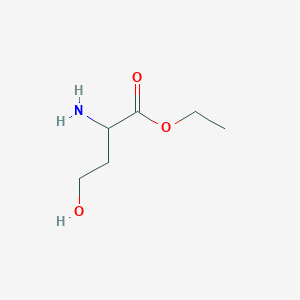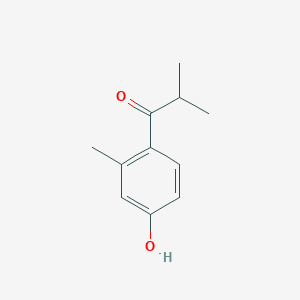
1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one , also known as 4-Hydroxy-2-methylacetophenone , is an organic compound with the molecular formula C₉H₁₀O₂ . Its chemical structure consists of a phenyl ring substituted with a hydroxyl group and a methyl group. The compound is commonly used in various applications, including pharmaceuticals, fragrances, and flavorings .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-methylacetophenone involves several methods. One common approach is the Friedel-Crafts acylation reaction , where acetophenone reacts with para-cresol (4-methylphenol) in the presence of an acid catalyst (such as aluminum chloride). The reaction yields the desired product, 4-Hydroxy-2-methylacetophenone .
properties
CAS RN |
761459-40-9 |
|---|---|
Product Name |
1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one |
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(4-hydroxy-2-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H14O2/c1-7(2)11(13)10-5-4-9(12)6-8(10)3/h4-7,12H,1-3H3 |
InChI Key |
IKJSSIGCMJNMLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)C(=O)C(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



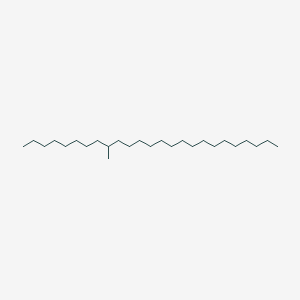
![(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate](/img/structure/B3193779.png)
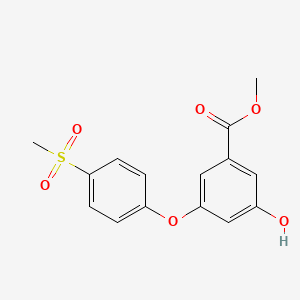
![3-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine](/img/structure/B3193784.png)
![2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol](/img/structure/B3193797.png)
![2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3193804.png)
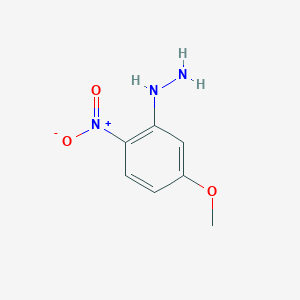
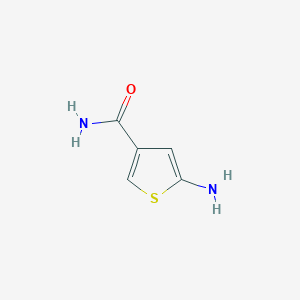
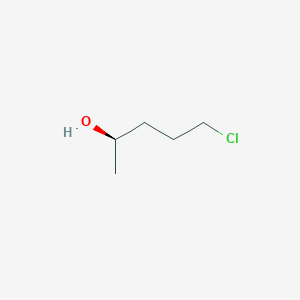
![Phosphonium, [3-(1,3-dioxolan-2-yl)propyl]triphenyl-, bromide](/img/structure/B3193860.png)
